JP-2-249

Targeted Protein Degradation SMARCA2 Molecular Glue

Need to deplete SMARCA2 protein completely, not just inhibit it? Standard inhibitors leave scaffolding functions intact. JP-2-249 is a fumarate-based covalent molecular glue degrader that recruits RNF126 E3 ligase for proteasomal degradation. - Induces dose-dependent SMARCA2 loss in MV-4-11 cells (1-10 µM range) - Validated in leukemia models for acute loss-of-function studies - Distinct from PROTACs or parent SMARCA2 ligands-mechanism requires the engineered fumarate handle

Molecular Formula C25H25N5O4
Molecular Weight 459.5 g/mol
Cat. No. B15543415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJP-2-249
Molecular FormulaC25H25N5O4
Molecular Weight459.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H25N5O4/c1-34-18-8-6-17(7-9-18)22(31)10-11-24(33)30-14-12-29(13-15-30)21-16-20(27-28-25(21)26)19-4-2-3-5-23(19)32/h2-11,16,32H,12-15H2,1H3,(H2,26,28)/b11-10+
InChIKeyKBSAPXILKARMEB-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JP-2-249: SMARCA2-Selective Molecular Glue Degrader


JP-2-249 is a rationally designed, covalent molecular glue degrader that selectively targets the SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2) for proteasomal degradation. As a member of the fumarate-based degrader class, it functions by recruiting the E3 ubiquitin ligase RNF126 to the target protein, leading to its ubiquitination and subsequent proteasomal degradation. In MV-4-11 leukemia cells, JP-2-249 induces a dose-dependent reduction of SMARCA2 protein levels within a 1–10 μM range [1]. This compound is a derivative of a previously reported SMARCA2 ligand, optimized with a covalent fumarate handle to enable its degradation activity [2].

Why SMARCA2 Inhibitors Cannot Replace JP-2-249


Simple substitution of JP-2-249 with a SMARCA2-binding ligand (e.g., a bromodomain inhibitor) or a structurally similar degrader is not scientifically valid due to its distinct mechanism of action. JP-2-249 is a covalent molecular glue degrader, which induces targeted protein degradation (TPD) rather than mere functional inhibition. This mechanism results in the complete removal of the SMARCA2 protein, which can lead to different and often more profound biological consequences than inhibition alone [1]. Its activity is contingent upon the specific, engineered fumarate handle that recruits the E3 ligase RNF126, a property absent in the parent SMARCA2 ligand [2]. Therefore, any comparative selection must be based on quantitative degradation potency, selectivity profiles, and the unique pharmacodynamics of protein elimination, not just target binding affinity.

Comparative Evidence: JP-2-249 vs. SMARCA2 Degraders


Degradation Potency vs. Parent SMARCA2 Ligand

JP-2-249 induces a dose-dependent degradation of SMARCA2 protein in MV-4-11 cells, an activity not observed with the parent SMARCA2 ligand from which it is derived. The parent ligand, a SMARCA2 bromodomain inhibitor used in the PROTAC ABCI1, lacks the fumarate handle and is incapable of recruiting RNF126 to trigger degradation [1]. Treatment with JP-2-249 at 1–10 μM for 24 hours results in a clear, quantitative reduction of SMARCA2 protein levels as assessed by Western blot [1].

Targeted Protein Degradation SMARCA2 Molecular Glue

Covalent Glue vs. PROTAC Mechanism

JP-2-249 functions as a covalent molecular glue degrader, a mechanistically distinct class from heterobifunctional PROTACs (e.g., ABCI1, which targets SMARCA2) [1]. Unlike PROTACs, which are larger, modular molecules that simultaneously bind an E3 ligase and the target protein via separate ligands connected by a linker, JP-2-249 is a monovalent compound that induces proximity through a single, optimized covalent handle that recruits the E3 ligase RNF126 [2]. This difference in mechanism can lead to variations in degradation kinetics, ubiquitination patterns, and cellular efficacy, making direct substitution between the two classes inappropriate without empirical validation.

Targeted Protein Degradation Molecular Glue PROTAC

JP-2-249: Validated Research Applications


SMARCA2 Loss-of-Function in Leukemia

JP-2-249 is ideally suited for acute loss-of-function studies of SMARCA2 in cellular models of leukemia, such as MV-4-11 cells, where its degradation activity has been experimentally validated [1]. By inducing the rapid and proteasome-dependent elimination of SMARCA2, researchers can interrogate the immediate and downstream consequences of SMARCA2 loss on gene expression, cell proliferation, and survival pathways. This application is distinct from using a SMARCA2 inhibitor, which only blocks a subset of the protein's functions.

Degrader Mechanism Comparison

JP-2-249 serves as a valuable chemical probe for comparative studies between molecular glue degraders and other targeted protein degradation modalities, such as PROTACs targeting SMARCA2 [1]. Its covalent, monovalent mechanism of action provides a distinct pharmacological profile that can be contrasted with the non-covalent, bivalent mechanism of PROTACs. Such studies are crucial for understanding the determinants of degradation efficiency, selectivity, and the development of resistance mechanisms in TPD.

RNF126-Dependent Degradation Pathways

Given its dependence on the RNF126 E3 ligase for activity, JP-2-249 is a useful tool for studying RNF126 biology and its role in ubiquitin-mediated proteolysis [1]. Researchers can use JP-2-249 to investigate the cellular contexts in which RNF126 is active, identify additional substrates of this E3 ligase, or assess the impact of RNF126 expression levels on the efficacy of fumarate-based degraders.

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